Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate
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Overview
Description
Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C10H12ClNO4 and a molecular weight of 245.66 g/mol It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups
Preparation Methods
The synthesis of Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Amination: The amino group is introduced via amination reactions, often using ammonia or amines.
Methoxylation: The methoxy groups are introduced through methoxylation reactions, typically using methanol and a suitable catalyst
Chemical Reactions Analysis
Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding to target molecules. The pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dimethoxybenzoate: This compound lacks the amino and chloro groups, making it less reactive in certain chemical reactions.
Methyl 2-amino-4,5-dimethoxybenzoate: This compound has a different substitution pattern, affecting its chemical properties and applications.
The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO4 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
methyl 6-amino-2-chloro-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H12ClNO4/c1-14-6-4-5(12)7(10(13)16-3)8(11)9(6)15-2/h4H,12H2,1-3H3 |
InChI Key |
YDHAGYMPQDYAPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)C(=O)OC)Cl)OC |
Origin of Product |
United States |
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